N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C24H25N5O31. It is offered by several chemical suppliers21.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the search results. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3. The synthesis process typically involves designing and creating a series of novel substituted derivatives3.Molecular Structure Analysis
The specific molecular structure of this compound is not provided in the search results. However, the molecular interactions of similar derivatized conjugates have been studied using docking studies3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. However, the molecular formula is C24H25N5O31.Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of various pyrazolopyrimidines and related derivatives, highlighting their potential in anticancer and anti-inflammatory applications. For example, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating structure-activity relationships (SAR) that inform the development of compounds with improved biological activities (Rahmouni et al., 2016). Similarly, compounds derived from visnaginone and khellinone have been synthesized and assessed for their analgesic and anti-inflammatory properties, indicating significant COX-2 selectivity and biological efficacy (Abu‐Hashem et al., 2020).
Anticancer Activity
The development of novel compounds with potential anticancer activity continues to be a significant area of research. Benzodifuranyl derivatives and pyrazolopyrimidinones have been synthesized and evaluated for their anticancer properties, with some compounds showing promising activity against cancer cell lines (Ismail et al., 2017). This underscores the potential of novel synthetic pathways and compound libraries in identifying new therapeutic agents.
Antimicrobial and Antiviral Applications
Research on novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Abunada et al., 2008). Furthermore, thieno[2,3‐d]‐pyrimidine derivatives have been identified as potent SARS‐CoV 3C‐Like protease inhibitors, suggesting their relevance in antiviral research (El-All et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. However, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells3.
Future Directions
The future directions for this compound are not provided in the search results. However, similar compounds have shown potential for further development in the treatment of tuberculosis3.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-24(21-16-31-19-8-4-5-9-20(19)32-21)27-22-14-23(26-17-25-22)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17,21H,10-13,15-16H2,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLSGRYANHDEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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